3-[3-(benzyloxy)phenyl]-3-oxo-2-(pyridin-3-yl)propanenitrile
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Overview
Description
3-[3-(benzyloxy)phenyl]-3-oxo-2-(pyridin-3-yl)propanenitrile is an organic compound that features a benzyloxyphenyl group, a pyridinyl group, and a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(benzyloxy)phenyl]-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation, which involves the reaction of benzaldehyde derivatives with acetophenone derivatives in the presence of a base such as sodium hydroxide in methanol . This is followed by further functional group transformations to introduce the nitrile and pyridinyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[3-(benzyloxy)phenyl]-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
3-[3-(benzyloxy)phenyl]-3-oxo-2-(pyridin-3-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(benzyloxy)phenyl]-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific kinases or bind to receptor sites, thereby modulating cellular signaling pathways . This can lead to various biological effects, including the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(benzyloxy)phenyl derivatives: These compounds share the benzyloxyphenyl group and may have similar chemical properties.
Pyridinyl derivatives: Compounds with pyridinyl groups often exhibit similar biological activities.
Propanenitrile derivatives: These compounds share the nitrile group and may undergo similar chemical reactions.
Uniqueness
3-[3-(benzyloxy)phenyl]-3-oxo-2-(pyridin-3-yl)propanenitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2639445-27-3 |
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Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 |
Purity |
90 |
Origin of Product |
United States |
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